molecular formula C14H21NO4 B11788027 2-(2-((2-Methoxyphenoxy)methyl)morpholino)ethanol

2-(2-((2-Methoxyphenoxy)methyl)morpholino)ethanol

Katalognummer: B11788027
Molekulargewicht: 267.32 g/mol
InChI-Schlüssel: NLIHXWWANJWSPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-((2-Methoxyphenoxy)methyl)morpholino)ethanol is a chemical compound with the molecular formula C13H19NO4 and a molecular weight of 267.32 g/mol . This compound is known for its unique structure, which includes a morpholine ring, a methoxyphenyl group, and an ethanol moiety. It is used in various scientific research applications due to its versatile chemical properties.

Vorbereitungsmethoden

The synthesis of 2-(2-((2-Methoxyphenoxy)methyl)morpholino)ethanol typically involves the reaction of 2-methoxyphenol with epichlorohydrin to form 2-(2-methoxyphenoxy)propanol. This intermediate is then reacted with morpholine under basic conditions to yield the final product . The reaction conditions often include the use of a solvent such as dichloromethane and a base like sodium hydroxide. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

2-(2-((2-Methoxyphenoxy)methyl)morpholino)ethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield phenolic and morpholine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2-((2-Methoxyphenoxy)methyl)morpholino)ethanol is used in various scientific research fields, including:

Wirkmechanismus

The mechanism of action of 2-(2-((2-Methoxyphenoxy)methyl)morpholino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism may vary depending on the specific application and the molecular target involved .

Vergleich Mit ähnlichen Verbindungen

2-(2-((2-Methoxyphenoxy)methyl)morpholino)ethanol can be compared with similar compounds such as 2-[(2-ethoxyphenoxy)methyl]morpholine and 2-(2-methoxyphenoxy)ethanol. These compounds share structural similarities but differ in their functional groups and chemical properties. For example, 2-[(2-ethoxyphenoxy)methyl]morpholine has an ethoxy group instead of a methoxy group, which can affect its reactivity and applications . The unique combination of the morpholine ring and the methoxyphenyl group in this compound makes it particularly valuable in specific research and industrial contexts.

Eigenschaften

Molekularformel

C14H21NO4

Molekulargewicht

267.32 g/mol

IUPAC-Name

2-[2-[(2-methoxyphenoxy)methyl]morpholin-4-yl]ethanol

InChI

InChI=1S/C14H21NO4/c1-17-13-4-2-3-5-14(13)19-11-12-10-15(6-8-16)7-9-18-12/h2-5,12,16H,6-11H2,1H3

InChI-Schlüssel

NLIHXWWANJWSPT-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1OCC2CN(CCO2)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.